Journal Name:Nanophotonics
Journal ISSN:2192-8606
IF:7.923
Journal Website:http://www.abe.pl/en/journal/28103/nanophotonics
Year of Origin:0
Publisher:Walter de Gruyter
Number of Articles Per Year:135
Publishing Cycle:
OA or Not:Not
Infrared spectra of gaseous peroxychloroformyl radical ClC(O)OO: A key intermediate in the conversion of CO to CO2 in the Venus atmosphere
Nanophotonics ( IF 7.923 ) Pub Date: 2023-03-10 , DOI: 10.1016/j.jms.2023.111771
The peroxychloroformyl radical, ClC(O)OO, was proposed to play a critical role in the catalytic conversion of CO to CO2 in the atmosphere of Venus, but direct spectral characterization of this species in the gaseous phase is lacking. Photolysis of a mixture of (ClCO)2 and O2 near 50 Torr with laser light at 248 nm produced absorption bands of CO, CO2, Cl2CO, and transient absorption bands that can be assigned to ClCO, trans-ClC(O)OO, and cis-ClC(O)OO. Bands at 937, 1014, and 1902 cm−1 are assigned to the OCO bending (ν3), overtone of C−Cl stretching (2ν5), and C=O stretching (ν1) modes of trans-ClC(O)OO. According to rotational contour simulations with PGOPHER, two bands ∼ 1883 and ∼ 1928 cm−1 also contribute to the band near 1902 cm−1; they might be assigned to the ν2 + ν8 + ν9 mode of cis-ClC(O)OO and the ν2 + ν4 mode of trans-ClC(O)OO, whereas the band near 937 cm−1 might have contribution from the 2ν6 (overtone of OC=O bending) mode of cis-ClC(O)OO near 928 cm−1. Bands at 964, 1110, and 1837 cm−1 are assigned to the anti-phase C–O and O–O stretching (ν3), O–O stretching (ν2), and C=O stretching (ν1) modes of cis-ClC(O)OO. The band near 1837 cm−1 might have contribution from the 2ν3 mode of trans-ClC(O)OO and cis-ClC(O)OO near 1829 and < 1829 cm−1, respectively. From the temporal evolution of CO and CO2, we confirmed that the addition of O2 to the photolyzed (ClCO)2 system to form ClC(O)OO enhanced the formation of CO2, supporting the proposed catalytic mechanism.
Detail
Absorption cross-sections for the 5th and 6th vibrational overtones in a series of short chained alcohols using incoherent broadband cavity enhanced-absorption spectroscopy (IBBCEAS)
Nanophotonics ( IF 7.923 ) Pub Date: 2023-01-30 , DOI: 10.1016/j.jms.2023.111746
Absorption cross-sections for the 5th (6 ← 0) and 6th (7 ← 0) OH overtones for gas-phase methanol, ethanol, and isopropanol were measured using a slow flow cell and Incoherent Broadband Cavity-Enhanced Absorption Spectroscopy (IBBCEAS). Measurements were performed in two wavelength regions, 447–457 nm, and 508–518 nm, using two different instruments. The experimental results are consistent with previous computational predictions of the excitation energies for these transitions. Treating the OH stretch as a local mode allowed for calculation of the fundamental vibrational frequency (ωe), anharmonicity constant (ωexe), and the vertical dissociation energy (VDE) for each alcohol studied. The fundamental vibrational frequency is 3848 ± 18 cm−1, 3807 ± 55 cm−1, and 3813 ± 63 cm−1 for methanol, ethanol, and isopropanol, respectively. The anharmonicity constant was measured to be 84.8 ± 2.1 cm−1, 80.2 ± 5.9 cm−1, and 84.4 ± 6.8 cm−1 for methanol, ethanol, and isopropanol, respectively. The OH vertical dissociation energy was measured to be 499.4 ± 18.4 kJ/mol, 518.0 ± 56.7 kJ/mol, and 492.7 ± 59.9 kJ/mol. The spectroscopically measured values are compared to thermodynamically measured OH bond dissociation energies. The observed differences in previous measurements of the bond dissociation energies compared to the values reported herein can be explained due to the difference between vertical dissociation energies and bond dissociation energies. If the OH overtone stretching mode is excited in methanol to either the 5th or 6th overtone, the bimolecular reaction between methanol and O2 becomes thermodynamically feasible and could contribute to formation of methoxy and HO2 radical under the proper combination of pressure and temperature.
Detail
Microwave measurements and calculations for the glyoxylic acid – Formic acid hydrogen-bonded complex
Nanophotonics ( IF 7.923 ) Pub Date: 2023-06-29 , DOI: 10.1016/j.jms.2023.111806
The gas-phase doubly hydrogen-bonded glyoxylic acid - formic acid hydrogen-bonded complex was obtained by mixing a heated sample of glyoxylic acid with room-temperature formic acid in argon. High-level DFT and MP2 calculations with various basis sets were performed and the structures and rotational constants were determined for the lowest energy dimers of glyoxylic acid - formic acid. The microwave spectrum was measured in the 6-12 GHz frequency range using two Flygare-Balle type pulsed beam Fourier transform microwave (FTMW) spectrometers. The rotational constants were determined to have the following values: A = 5533.911(3), B = 923.3883 (5), and C = 792.1132(6) MHz using 18 transitions. B3LYP/ cc-pVQZ calculations for the lowest energy dimer yielded calculated rotational constants of A = 5551.2, B = 922.9 and C = 791.3 MHz.
Detail
Self-broadening and self-shift in the 3ν2 band of ammonia from mid-infrared-frequency-comb spectroscopy
Nanophotonics ( IF 7.923 ) Pub Date: 2023-01-20 , DOI: 10.1016/j.jms.2023.111744
We report the broadband absorption spectrum of the 3ν2 band of 14NH3 near 4 μm. The data were recorded using a mid-infrared frequency comb coupled to a homebuilt Fourier-transform spectrometer with a resolution of 0.00501 cm−1. Line positions, line intensities, self-broadening, and self-shift parameters for six rovibrational lines were determined at room temperature (T=296 K). Comparison with HITRAN 2016 shows good agreement at improved precision. The high precision and the rapid tunability of our experiment enables advanced fast spectroscopy of molecular gases.
Detail
MARVEL analysis of high-resolution spectra of thioformaldehyde (H2CS)
Nanophotonics ( IF 7.923 ) Pub Date: 2022-12-09 , DOI: 10.1016/j.jms.2022.111732
We present a comprehensive analysis of the published spectroscopic literature on the main isotopologue of thioformaldehyde (1H212C32S). All reliable experimental transitions from publications over the last 42 years have been extracted and compiled into a consistent dataset with unique quantum number labelling and measurement uncertainties. The dataset covers the ground, ν1, ν2, ν3, ν4, ν5, ν6, and 2ν2 vibrational bands of H2CS. The ν4 and ν6 modes have very close band centres and consequently different data sources had incompatible vibrational assignments. Variational calculations are used as a basis to assign vibrational states of the associated transitions consistently. The transitions could then be processed using the robust MARVEL (Measured Active Rotational-Vibrational Energy Levels) procedure to produce a highly accurate set of 4254 rotation-vibration energy levels up to J=54 and 3729 cm−1. The resulting set of labelled empirical-quality energies will be of significant use in the production of a hot molecular line list of H2CS, as well as other spectroscopic and radiative applications given the astrophysical importance of thioformaldehyde.
Detail
HIGH-RESOLUTION ABSORPTION SPECTROSCOPY OF ROOM-TEMPERATURE AND JET-COOLED AMMONIA BETWEEN 59,000 AND 93,000 cm-1
Nanophotonics ( IF 7.923 ) Pub Date: 2023-07-20 , DOI: 10.1016/j.jms.2023.111810
We present new high-resolution photoabsorption spectra of ammonia spanning the region between 59,000 cm-1 and 93,000 cm-1 that were recorded by using the Fourier Transform Spectrometer at the Synchrotron SOLEIL. This region extends from just above the Franck-Condon envelope for the A∼ 1A2“ ← X∼ 1A1' transition to well above the NH3+ X∼+ 2A2” ionization threshold. The spectra were recorded at a measured resolution of 0.23 cm-1 in both a room-temperature cell (293 K) and in a slit-jet supersonic expansion (∼70 K). The absolute photoabsorption cross section with an uncertainty of ±5% is also reported for the room-temperature spectrum. The present resolution is a factor of 10 – 100 times higher than in other recently reported broad band spectra of ammonia, and many of the observed bands show partially resolved rotational structure. We have attempted to assign this structure for a number of these bands. The oscillator strengths extracted from the data are in good agreement with previous measurements but, in the case of structured bands, the present higher resolution measurements return higher peak absorption cross sections, that increase further when the sample is cooled. The present higher resolution spectra suggest that a number of previous vibronic band assignments that were based on quantum defect considerations may require some revision. Finally, we discuss the substantial differences between the photoabsorption and photoionization data just above the first ionization threshold.
Detail
Rotational spectra of twenty-one vibrational states of [35Cl]-and [37Cl]-chlorobenzene
Nanophotonics ( IF 7.923 ) Pub Date: 2023-04-14 , DOI: 10.1016/j.jms.2023.111776
The rotational spectra of [35Cl]- and [37Cl]-chlorobenzene (C6H5Cl) have been studied from 2 to 18 GHz and 130–360 GHz, resulting in the measurement, assignment, and least-squares fitting of almost 40,000 transitions of twenty-one vibrational states. Previously measured [35Cl]- and [37Cl]-chlorobenzene ground-state transitions were combined with newly measured transitions and fit to A-reduced, partial sextic Hamiltonian models with low-error (σtotal fit <0.05 MHz). Analysis of the 2–18 GHz spectrum allowed for refinement of the nuclear hyperfine coupling constants for the ground-state spectra of both isotopologues, while measurement of the 130–360 GHz spectrum provided sufficient information to determine the sextic centrifugal distortion constants of the ground states for the first time. From these millimeter-wave data collected at room temperature, the spectroscopic constants for the lowest-energy fundamentals of [35Cl]-chlorobenzene (ν20, ν30, ν11, ν14, ν19, ν29 and ν18) and [37Cl]-chlorobenzene (ν20, ν30, ν11) were determined. As with previous studies of chloroarenes, the computed (B3LYP/6–311+G(2d,p)) spectroscopic constants show quite close agreement with the experimentally determined values.
Detail
Erratum to “HCOOH high-resolution spectroscopy in the 9.18μm region” [J. Mol. Spectrosc. 247 (1) (2007) 41–46]
Nanophotonics ( IF 7.923 ) Pub Date: 2023-03-30 , DOI: 10.1016/j.jms.2023.111773
Absolute frequency measurement of HCCOH lines in coincidence with 9R(42) CO2 laser line published in Bielsa et al. (2008) are corrected by 930 Hz.
Detail
Accurate calculation of the interaction of a barium monofluoride molecule with an argon atom: A step towards using matrix isolation of BaF for determining the electron electric dipole moment
Nanophotonics ( IF 7.923 ) Pub Date: 2023-01-11 , DOI: 10.1016/j.jms.2023.111736
Calculations of the BaF–Ar triatomic system are performed with a relativistic Hamiltonian and coupled cluster theory at the CCSD(T) level for 1386 positions of the Ar atom relative to the BaF molecule. Calculations are repeated with increasing basis sets (double-, triple-, quadruple- and quintuple-zeta), and these are extrapolated to estimate the complete-basis-set limit. The resulting energies provide a potential energy for the interaction of an Ar atom with a BaF molecule. A fit is presented that parametrizes this potential. This work is needed for an understanding of the position, modes of motion and energy shifts of BaF isolated in an Ar matrix. This understanding will guide the EDM3 collaboration in its pursuit of a precision measurement of the electron electric dipole moment using BaF isolated in a cryogenic Ar matrix.
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Part 2:Validation for line lists generated for nitric acid (H14N16O3) for the ν1 band and its first two associated hot bands (ν1+ν9-ν9, ν1+ν7-ν7) in the 2.8 μm region, the ν1-ν9, ν1+ν9 and ν1+ν7 bands at 3.2 μm, 2.5 μm and 2.4 μm, respectively
Nanophotonics ( IF 7.923 ) Pub Date: 2023-01-18 , DOI: 10.1016/j.jms.2023.111740
This is the second of two back-to-back works, whose goal is to generate line lists for the ν1 band (3551.766 cm−1) and for the ν1+ν9-ν9 and ν1+ν7-ν7 hot bands for HNO3 in the 2.8 μm region. Also, we computed line lists for the weaker ν1-ν9, ν1+ν9, and ν1+ν7 bands, centered at 3093.53 cm−1, 4006.97 cm−1 and 4127.78 cm−1, respectively. While the first paper (Ref.[1], the preceding article in this issue), here labeled as “Part-1”, was devoted to the description of the determination of the needed spectroscopic parameters in term of line positions and intensities, this paper describes the resulting line lists and the validation process. For this task, we use laboratory spectra recorded at high resolution and described in Part-1, together with the cross-sections established by the Pacific Northwest Laboratory at low resolution. Also, we use high resolution stratospheric solar occultation spectra recorded by the MkIV balloon-borne instrument of the NASA Jet Propulsion Laboratory (JPL). Similar inter-comparisons with laboratory or atmospheric spectra are also performed using the pseudo-line-list generated at JPL in 2005 and with the ab initio ExoMol list calculated by the University College of London. It proves that the line list generated during this work provides significant better agreements between observed and computed spectra.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术1区 MATERIALS SCIENCE, MULTIDISCIPLINARY 材料科学:综合2区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
3.70 37 Science Citation Index Expanded Not